4-Fluoro-2-(trifluoromethylthio)aniline
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Overview
Description
4-Fluoro-2-(trifluoromethylthio)aniline is an organic compound with the molecular formula C7H5F4NS It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 4-Fluoro-2-(trifluoromethylthio)aniline may involve large-scale nucleophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the substitution reactions .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(trifluoromethylthio)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of appropriate solvents are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
4-Fluoro-2-(trifluoromethylthio)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(trifluoromethylthio)aniline involves its interaction with specific molecular targets. The fluorine and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)aniline
- 2-Fluoro-4-(trifluoromethylthio)aniline
Uniqueness
4-Fluoro-2-(trifluoromethylthio)aniline is unique due to the presence of both fluorine and trifluoromethylthio groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C7H5F4NS |
---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
4-fluoro-2-(trifluoromethylsulfanyl)aniline |
InChI |
InChI=1S/C7H5F4NS/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3H,12H2 |
InChI Key |
QCINPGSEXYKQCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)SC(F)(F)F)N |
Origin of Product |
United States |
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